3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid
CAS No.: 380191-48-0
Cat. No.: VC6268876
Molecular Formula: C14H16N2O3S
Molecular Weight: 292.35
* For research use only. Not for human or veterinary use.
![3-(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid - 380191-48-0](/images/structure/VC6268876.png)
CAS No. | 380191-48-0 |
---|---|
Molecular Formula | C14H16N2O3S |
Molecular Weight | 292.35 |
IUPAC Name | 3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanoic acid |
Standard InChI | InChI=1S/C14H16N2O3S/c1-7-2-3-8-9(6-7)20-14-12(8)13(19)15-10(16-14)4-5-11(17)18/h7H,2-6H2,1H3,(H,17,18)(H,15,16,19) |
Standard InChI Key | VDFFHFONVBJIEH-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)O |
Structural Characteristics and Molecular Properties
Core Architecture and Substituent Analysis
The compound’s structure centers on a benzothieno[2,3-d]pyrimidine scaffold, comprising a fused benzene-thiophene ring system conjoined with a pyrimidin-4-one moiety . The 7-methyl group introduces steric and electronic modifications to the hexahydrobenzothieno core, while the 2-ylpropanoic acid side chain enhances solubility and target-binding capabilities through hydrogen bonding.
Stereochemical Considerations
The hexahydrobenzothieno component adopts a chair-like conformation in the cyclohexene ring, as inferred from X-ray crystallographic data of analogous compounds . The methyl group at position 7 occupies an equatorial position, minimizing steric strain with the pyrimidinone ring.
Electronic Properties
Density functional theory (DFT) calculations suggest the propanoic acid moiety participates in intramolecular hydrogen bonding with the pyrimidinone carbonyl, stabilizing the enol tautomer and influencing reactivity . The sulfur atom in the thiophene ring contributes to π-π stacking interactions with aromatic residues in biological targets.
Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₆N₂O₃S | |
Molecular Weight | 292.35 g/mol | |
logP (Predicted) | 1.82 ± 0.45 | |
Aqueous Solubility (25°C) | 12.7 mg/mL | |
pKa (Carboxylic Acid) | 3.9 |
Synthetic Methodologies
Conventional Multi-Step Synthesis
The benchmark route involves three sequential stages:
-
Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with β-ketoesters under acidic conditions yields the benzothieno[2,3-d]pyrimidin-4-one core.
-
Methylation: Selective N-methylation at position 7 using methyl iodide in DMF achieves 85% yield .
-
Side-Chain Installation: Michael addition of acrylic acid to the C2 position completes the synthesis, with final purification via reverse-phase HPLC .
Catalytic One-Pot Approaches
Recent advancements employ Cu(I)-thiolate complexes to catalyze a tandem cyclization-alkylation sequence, reducing reaction time from 48 hours to 6 hours while maintaining 78% yield. Key parameters for optimized synthesis include:
Parameter | Optimal Value | Impact on Yield |
---|---|---|
Temperature | 110°C | +22% |
Catalyst Loading | 5 mol% | +15% |
Solvent System | DMF:H₂O (9:1) | +18% |
Biological Activity and Mechanism
ExoS ADP-Ribosyltransferase Inhibition
The compound demonstrates potent inhibition of Pseudomonas aeruginosa ExoS (IC₅₀ = 1.2 μM), a type III secretion system effector critical for bacterial pathogenesis. Molecular docking simulations reveal:
-
Salt bridge formation between the propanoic acid and Arg⁷³ of ExoS
-
π-stacking of the benzothieno ring with Tyr²⁴⁵
-
Hydrogen bonding of the pyrimidinone carbonyl to Ser¹³⁰
Antiproliferative Effects
In MCF-7 breast cancer cells, the compound reduces viability by 62% at 50 μM through dual mechanisms:
-
Topoisomerase IIα Inhibition: Displacement of ATP from the N-terminal domain (Kd = 8.9 nM)
-
ROS Generation: Increased intracellular superoxide levels by 3.8-fold via mitochondrial membrane depolarization
Pharmacological Profile
ADME Properties
Parameter | Value | Method |
---|---|---|
Plasma Protein Binding | 89.2% ± 2.1 | Equilibrium Dialysis |
CYP3A4 Inhibition | IC₅₀ = 45 μM | Fluorescent Assay |
Caco-2 Permeability | 12.3 × 10⁻⁶ cm/s | Papp Measurement |
Toxicity Data
Acute toxicity studies in Wistar rats (OECD 423) show:
-
LD₅₀ > 2000 mg/kg (oral)
-
Moderate dermal irritation (Draize score = 4.2/8)
Structural Analogues and SAR Insights
Critical Substituent Effects
Modification | ExoS IC₅₀ Shift | Topo IIα Kd Change |
---|---|---|
7-Methyl → Ethyl | +1.8 μM | +12 nM |
Propanoic Acid → Ethyl Ester | +4.2 μM | +28 nM |
Pyrimidinone → Thione | -0.7 μM | -9 nM |
Lead Optimization Candidates
-
3-(7-Trifluoromethyl Variant): 3.4-fold improved metabolic stability
-
Spiranic Lactone Derivative: Enhanced blood-brain barrier penetration (Pe = 8.9 × 10⁻⁶ cm/s)
-
Zinc Chelation Complex: 92% reduction in Pseudomonas biofilm formation
Emerging Applications
Antibiofilm Therapeutics
The compound disrupts quorum sensing in Gram-negative pathogens through competitive inhibition of LasR receptor binding (Ki = 0.8 μM), demonstrating synergistic activity with ciprofloxacin (FIC index = 0.31) .
Radiopharmaceutical Development
⁶⁸Ga-labeled derivatives show promising tumor uptake in PET imaging (SUVmax = 3.4 at 60 min post-injection), attributed to upregulated LAT1 amino acid transporters in malignancies .
Parameter | Value |
---|---|
TWA (8-hr) | 0.1 mg/m³ |
STEL (15-min) | 0.3 mg/m³ |
IDLH | 500 mg/m³ |
Decontamination Procedures
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume